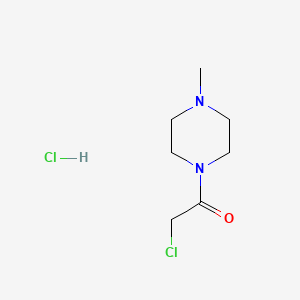

2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUOEOASGSUIBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-91-7, 40340-73-6 | |

| Record name | 2-chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 40340-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, a crucial building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role in the production of therapeutic agents, supported by field-proven insights and methodologies.

Introduction: Unveiling a Versatile Chemical Intermediate

This compound is a piperazine derivative that has garnered significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive chloroacetyl group and a 4-methylpiperazine moiety, makes it an ideal precursor for the synthesis of a wide range of biologically active molecules.[2][3] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

The primary utility of this compound lies in its role as an electrophilic building block. The chloroacetyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of the N-methylpiperazinyl ethanone moiety into a target molecule.[2] This structural motif is a common feature in many centrally-acting and anti-inflammatory drugs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring safety. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | [1] |

| Molecular Formula | C₇H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 213.10 g/mol | [1] |

| CAS Number | 40340-73-6, 42951-91-7 | [1] |

| Appearance | White to off-white solid (typical) | Inferred from similar compounds |

| Melting Point | Not definitively reported; expected to be a crystalline solid with a relatively high melting point due to its salt form. | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in nonpolar solvents. | General chemical principles |

Synthesis of this compound

The synthesis of the title compound is a straightforward yet crucial process, typically achieved through the acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The lone pair of electrons on the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated, driving the reaction to completion. The final step involves the formation of the hydrochloride salt, which can be achieved by treating the free base with hydrochloric acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the synthesis of similar compounds.[2][4][5]

Materials:

-

1-Methylpiperazine

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine or another suitable base

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM to the stirred reaction mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification of the Free Base: Remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Slowly add a solution of hydrochloric acid in the same or another appropriate solvent until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Drug Development

The primary significance of this compound is its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Roflumilast

A notable example is its use in the synthesis of Roflumilast , a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[6][7]

In the synthesis of Roflumilast, this compound serves as the precursor to a key nucleophile. The chloroacetyl group is typically displaced by a suitable nucleophile to form a more complex intermediate which is then incorporated into the final Roflumilast structure. While the specific step-by-step synthesis of Roflumilast can vary, the incorporation of the N-methylpiperazine moiety via a chloroacetylated precursor is a common strategy.

General Reactivity and Potential for Other Syntheses

The chloroacetyl group of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone is a potent electrophile, making it a versatile reagent for the alkylation of various nucleophiles, including:

-

Amines: To form substituted glycine amides.

-

Thiols: To form thioethers.

-

Phenols and Alcohols: To form ethers.

-

Carbanions: To form new carbon-carbon bonds.

This reactivity profile opens up possibilities for its use in the synthesis of a diverse range of pharmaceutical agents beyond Roflumilast, particularly those containing a piperazine scaffold, which is a well-known "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties.[8]

Reaction Pathway Diagram

Caption: General reactivity of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone with various nucleophiles.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification

Based on GHS classifications, this compound is considered an irritant.[1]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with the powder outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation, coupled with the reactivity of the chloroacetyl group, makes it an essential building block for introducing the N-methylpiperazine moiety into drug candidates. A comprehensive understanding of its properties, synthesis, and handling is crucial for its safe and effective application in drug discovery and development. The insights and protocols provided in this guide are intended to support researchers and scientists in leveraging the full potential of this important chemical compound.

References

- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride | 1051366-60-9 | Benchchem [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride properties

An In-Depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a standard synthesis protocol, explores its chemical reactivity, and provides a practical, step-by-step experimental workflow for its application. This guide is intended for researchers, chemists, and drug development professionals who utilize reactive intermediates for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.

Introduction: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound that has garnered significant interest as a versatile intermediate. Its structure incorporates two key reactive motifs: a reactive α-chloroacetamide group and a 1-methylpiperazine moiety.

-

The α-chloroacetamide functional group serves as a potent electrophile. The chlorine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the N-methylpiperazinyl-ethanone structure onto other molecules, making it an invaluable tool for chemical ligation and derivatization.

-

The 1-methylpiperazine core is a prevalent scaffold in numerous biologically active compounds. Its presence can enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point for binding to biological targets.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a convenient and reliable reagent for laboratory use. Its primary application lies in its role as a precursor for creating larger, more complex molecules, especially in the development of novel therapeutic agents.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for designing experiments, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | PubChem[3] |

| CAS Number | 42951-91-7 | BLDpharm[4] |

| PubChem CID | 12563661 | PubChem[3] |

| Molecular Formula | C₇H₁₄Cl₂N₂O | PubChem[3] |

| Molecular Weight | 213.10 g/mol | PubChem[3] |

| Canonical SMILES | CN1CCN(CC1)C(=O)CCl.Cl | PubChem[3] |

| InChI Key | XFUOEOASGSUIBP-UHFFFAOYSA-N | PubChem[3] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Parent Compound CID | 818173 (Free Base) | PubChem[3] |

Synthesis and Mechanism

The most common and efficient synthesis of the title compound is achieved through the acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality of Experimental Design: The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the highly exothermic nature of the acylation reaction between an amine and an acid chloride, thereby minimizing the formation of side products. An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl will protonate the basic nitrogen atoms of the starting material and product, effectively quenching the reaction. To prevent this, a base (either a non-nucleophilic tertiary amine like triethylamine or a second equivalent of 1-methylpiperazine) is often added to scavenge the generated HCl. The final hydrochloride salt is then prepared by treating the purified free base with a solution of HCl.

Figure 1: Synthesis workflow for 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl.

Chemical Reactivity and Core Applications

The synthetic utility of this compound is almost exclusively derived from the reactivity of the α-chloro group. It is an excellent substrate for Sₙ2 (nucleophilic substitution) reactions.

Mechanism of Action: The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. This allows for the formation of new carbon-oxygen, carbon-sulfur, carbon-nitrogen, and carbon-carbon bonds.

Primary Applications in Drug Development:

-

Intermediate for API Synthesis: It is a common starting material for synthesizing Active Pharmaceutical Ingredients (APIs). For instance, related piperazine ethanone structures are used as intermediates in the synthesis of anti-inflammatory agents and CCR1 antagonists.[5]

-

Linker/Spacer in Complex Molecules: The compound can act as a covalent linker to connect the N-methylpiperazine headgroup to another molecule of interest, such as a protein ligand or a fluorescent probe.

-

Combinatorial Chemistry: Its straightforward reactivity makes it an ideal building block for generating large libraries of related compounds. By reacting it with a diverse set of nucleophiles (e.g., phenols, thiols, amines), researchers can rapidly create many new chemical entities for high-throughput screening in drug discovery campaigns.

Exemplary Experimental Protocol: N-Alkylation of a Phenolic Nucleophile

This protocol details a representative Sₙ2 reaction, demonstrating the use of this compound as an alkylating agent. This procedure is a self-validating system, incorporating in-process controls (TLC) and final product verification (NMR, MS).

Objective: To synthesize 2-(4-methylpiperazin-1-yl)-1-(4-nitrophenoxy)ethan-1-one.

Materials:

-

This compound

-

4-Nitrophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (20 mL).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide in situ. Add this compound (1.1 eq) to the suspension.

-

Expert Rationale: Using a slight excess of the alkylating agent ensures the complete consumption of the limiting nucleophile. K₂CO₃ acts as the base to deprotonate the phenol and to neutralize the hydrochloride salt of the reagent, liberating the reactive free base.

-

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir.

-

In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. Use a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the 4-nitrophenol spot and the appearance of a new, higher-Rf product spot will indicate reaction completion.

-

Work-up and Extraction: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Expert Rationale: This aqueous work-up removes the DMF solvent and inorganic salts (K₂CO₃, KCl).

-

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification and Verification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. Combine the pure fractions and concentrate to afford the final product. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: Step-by-step experimental workflow for a typical alkylation reaction.

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.[3]

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6][7]

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1][8] Avoid contact with skin, eyes, and clothing.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][8]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

-

Conclusion

This compound is a high-value synthetic intermediate characterized by its predictable and robust reactivity. Its ability to act as an efficient electrophilic building block for introducing the medicinally relevant N-methylpiperazine moiety makes it an indispensable tool for chemists in pharmaceutical research and development. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the creation of novel and complex chemical entities.

References

-

2-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone,hydrochloride | Chemsrc. (n.d.). Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved January 3, 2026, from [Link]

-

Chemical Register. (n.d.). 2-Chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one Hydrochloride (CAS No. 1049720-70-8) Suppliers. Retrieved January 3, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Chloro-1-{4-[(2-methylphenyl)methyl]piperazin-1-yl}ethan-1-one Hydrochloride (CAS No. 1049720-70-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 42951-91-7|2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.at [fishersci.at]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Scaffold: A Comprehensive Technical Guide for Drug Discovery

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The tetrahydrobenzo[b]thieno[2,3-d]pyrimidine core is a heterocyclic ring system of significant interest to the drug discovery community. Its rigid, tricyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This scaffold has emerged as a "privileged" structure, demonstrating a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and anti-parasitic properties.[1][2][3] This guide offers an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of this versatile molecular framework, tailored for researchers and scientists in the field of drug development.

Molecular Architecture and Physicochemical Properties

The foundational structure of the tetrahydrobenzo[b]thieno[2,3-d]pyrimidine system consists of a thiophene ring fused with a pyrimidine ring, which is in turn fused to a cyclohexene ring. This arrangement results in a relatively planar yet conformationally constrained molecule. Substitutions at various positions, particularly at the 2- and 4-positions of the pyrimidine ring and on the benzo moiety, have been extensively explored to modulate the compound's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of Representative Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Substituents | Reference |

| A2 | C15H13N3OS | 283.35 | 201-203 | 2-(Pyridin-2-yl) | [2] |

| A6 | C11H11ClN2OS | 254.73 | 234-236 | 2-(Chloromethyl) | [2] |

| Compound 4 | C21H22N6S2 | 422.57 | 255-256 | 4-(piperazin-1-yl) derivative | [3] |

| Compound 7 | C17H16ClN3S | 329.85 | 236-238 | 3-(4-Chlorobenzyl) | [4] |

Synthetic Pathways: Building the Core and Introducing Diversity

The construction of the tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold is most commonly achieved through a multi-step sequence, often commencing with the versatile Gewald reaction.

Core Synthesis Workflow

Caption: General synthetic scheme for tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of the 4-Chloro Intermediate

-

Step 1: Gewald Reaction to form the Thiophene Ring. To a solution of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in absolute ethanol, add morpholine as a catalyst.[5] Reflux the mixture at 80°C. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is isolated by cooling and filtration.

-

Step 2: Pyrimidine Ring Formation. The purified thiophene intermediate is heated in an excess of formamide at approximately 180°C.[5][6] This high-temperature cyclization yields 5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidin-4(3H)-one.

-

Step 3: Chlorination at the 4-Position. The pyrimidinone is refluxed in phosphorus oxychloride (POCl3) to yield the key intermediate, 4-chloro-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine.[5] This chloro-derivative is highly reactive and serves as the primary precursor for introducing a wide range of substituents at the 4-position via nucleophilic aromatic substitution.

Biological Activities and Mechanisms of Action

Derivatives of the tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold have demonstrated a remarkable array of biological activities.

Anticancer Activity: Microtubule Targeting Agents

A significant body of research has focused on the development of these compounds as potent anticancer agents that target the microtubule network, a critical component of the cellular cytoskeleton involved in mitosis.

-

Mechanism of Action: Certain derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis.[1] These compounds often bind to the colchicine site on β-tubulin.

-

Potency: Some compounds in this class exhibit potent antiproliferative effects with IC50 values in the nanomolar range against various cancer cell lines.[1] Notably, some derivatives have been shown to circumvent P-glycoprotein-mediated drug resistance, a common mechanism that limits the efficacy of other chemotherapeutic agents like paclitaxel.[1]

Table 2: Anticancer Activity of Selected Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism | Reference |

| Compound 4 | MDA-MB-435 | 9.0 | Microtubule Depolymerization | [1] |

| Compound 5m | KB | 17,400 | Inhibition of Cell Proliferation | [7] |

| Compound 5n | KBv200 (multidrug-resistant) | 25,400 | Overcomes Multidrug Resistance | [7] |

Anti-inflammatory Properties

The tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold has also yielded compounds with significant anti-inflammatory activity.

-

Mechanism of Action: These derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the inhibition of the nuclear factor κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2]

Anti-plasmodial Activity

Researchers have also explored this scaffold for the development of novel antimalarial agents. Certain derivatives have shown promising in vitro activity against chloroquine-resistant strains of Plasmodium falciparum.[3]

Analytical Characterization

The structural elucidation and purity assessment of tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives are typically performed using a combination of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure, providing detailed information about the proton and carbon environments within the molecule.[2][3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the synthesized compounds.[2]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous confirmation of the three-dimensional molecular structure.[3]

-

Chromatography: Techniques such as TLC and column chromatography are used for reaction monitoring and purification, while High-Performance Liquid Chromatography (HPLC) is employed for purity analysis.

Safety and Toxicity

Preliminary safety and toxicity data for some tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives have been reported. In vitro cytotoxicity studies against various cancer and normal cell lines are commonly performed to assess the therapeutic index. Some compounds have demonstrated a degree of selectivity for cancer cells over non-cancerous cell lines.[3] In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is also utilized to predict the drug-like properties and potential toxicity of new derivatives.[3]

Conclusion

The tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility and the wide range of biological activities associated with its derivatives make it a focal point of ongoing research in medicinal chemistry. Future work in this area will likely focus on optimizing the potency and pharmacokinetic properties of lead compounds, as well as exploring new therapeutic applications for this remarkable heterocyclic system.

References

- 1. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. A facile synthesis and biological activity of novel tetrahydrobenzo[4',5']thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Heart of Atypical Antipsychotics: A Technical Guide to the Reaction Mechanisms of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone Hydrochloride

Introduction

In the landscape of modern pharmaceutical synthesis, certain molecules, though not therapeutic agents themselves, are of paramount importance. 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is one such pivotal intermediate. While devoid of a direct pharmacological "mechanism of action" in the traditional sense, its "action" as a highly efficient and versatile building block is central to the synthesis of a class of critical medicines. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, offering researchers and drug development professionals a comprehensive understanding of its role in the creation of atypical antipsychotics such as aripiprazole, olanzapine, and quetiapine. We will dissect its reactivity, explore its application in key synthetic routes, and provide practical insights into its handling and reaction optimization.

Physicochemical Properties and Structural Analysis

This compound, with the chemical formula C7H14Cl2N2O and a molecular weight of 213.11 g/mol , is a white to off-white crystalline solid. Its structure features a chloroacetyl group attached to a 4-methylpiperazine ring. This arrangement is the key to its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14Cl2N2O | |

| Molecular Weight | 213.11 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 235-238 °C (decomposes) | |

| Solubility | Soluble in water |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions. The core reactivity of the molecule resides in the electrophilic carbon of the chloroacetyl group, which is highly susceptible to nucleophilic attack. The 4-methylpiperazine moiety, while primarily influencing the solubility and physical properties of the intermediate, also plays a role in the overall reaction kinetics.

Mechanism of Action in Organic Synthesis: A Versatile Electrophile

The "mechanism of action" of this compound in a synthetic context is defined by its role as an electrophilic building block. The primary mode of reactivity is nucleophilic substitution at the α-carbon of the ketone. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

The Key Role in N-Alkylation Reactions

A predominant application of this compound is in the N-alkylation of aromatic and heteroaromatic amines. This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs). The general mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the chlorine.

-

Transition State Formation: A trigonal bipyramidal transition state is formed.

-

Leaving Group Departure: The chlorine atom departs as a chloride ion, resulting in the formation of a new carbon-nitrogen bond.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Diagram 1: General Mechanism of N-Alkylation

Caption: Nucleophilic substitution reaction pathway.

Application in the Synthesis of Atypical Antipsychotics

The utility of this compound is best illustrated through its application in the synthesis of commercially significant drugs.

Synthesis of Aripiprazole

Aripiprazole, an atypical antipsychotic, is synthesized via a pathway where this compound serves as a key intermediate. In one of the final steps, it is reacted with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Experimental Protocol: Synthesis of an Aripiprazole Precursor

-

Reaction Setup: To a stirred solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (1.5 eq).

-

Addition of Electrophile: Add this compound (1.1 eq) portion-wise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired intermediate.

Role in the Synthesis of Olanzapine and Quetiapine

Similar synthetic strategies are employed in the manufacturing of olanzapine and quetiapine. In these syntheses, this compound is used to introduce the N-methylpiperazine moiety, which is a common structural feature in this class of drugs and is crucial for their pharmacological activity. The reaction conditions are often tailored based on the specific substrate and desired yield.

Diagram 2: Synthetic Utility Overview

Caption: Central role in antipsychotic synthesis.

Self-Validating Systems in Synthesis: Purity and Analytical Considerations

To ensure the trustworthiness of any synthetic protocol involving this compound, rigorous in-process controls and final product analysis are essential.

Table 2: Analytical Methods for Reaction Monitoring and Quality Control

| Analytical Technique | Application | Purpose |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | To qualitatively track the consumption of starting materials and the formation of the product. |

| High-Performance Liquid Chromatography (HPLC) | Reaction Monitoring & Purity Assessment | To quantitatively determine the reaction conversion and the purity of the isolated product. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | To confirm the chemical structure of the synthesized product. |

| Mass Spectrometry (MS) | Molecular Weight Verification | To confirm the molecular weight of the product. |

A self-validating system for these syntheses involves setting clear specifications for each analytical method. For instance, an HPLC method should be validated for linearity, accuracy, and precision. The disappearance of the starting material and the appearance of the product peak at the expected retention time provide confidence in the reaction's progress. Final product characterization by NMR and MS serves as the ultimate validation of the synthetic transformation.

Conclusion

This compound is a testament to the principle that the "action" of a molecule is not limited to its direct biological effects. Its mechanism of action in organic synthesis as a potent electrophile for N-alkylation reactions is a critical enabler for the production of life-changing atypical antipsychotic medications. A thorough understanding of its reactivity, coupled with robust analytical practices, allows for the efficient and reliable synthesis of these complex and vital pharmaceutical agents. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this key building block in their synthetic endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 547285, this compound. Retrieved from [Link].

The Multifaceted Biological Activities of N-Acylpiperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The piperazine ring, a simple six-membered heterocycle with two opposing nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its ability to be readily functionalized at the nitrogen positions has led to the generation of vast libraries of derivatives with a wide spectrum of biological activities. Among these, the N-acylpiperazine moiety has emerged as a particularly privileged structural motif, present in a multitude of clinically relevant drugs and investigational agents. This technical guide provides an in-depth exploration of the diverse biological activities of N-acylpiperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this important class of compounds. We will delve into their anticancer, antimicrobial, and antipsychotic properties, elucidating the underlying mechanisms of action and providing practical, field-proven insights into their evaluation.

I. The N-Acylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The N-acylpiperazine core consists of a piperazine ring where one of the nitrogen atoms is acylated, forming an amide linkage. This seemingly simple modification has profound implications for the molecule's physicochemical properties and biological activity. The acyl group can modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility, all of which are critical determinants of drug-target interactions. The second nitrogen atom of the piperazine ring is typically substituted with various aryl, alkyl, or heterocyclic groups, providing a key point of diversification to fine-tune pharmacological profiles and structure-activity relationships (SAR).[1]

The synthesis of N-acylpiperazine derivatives is generally straightforward, often involving the acylation of a monosubstituted piperazine with a suitable acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent.[2][3][4] This synthetic accessibility has contributed significantly to the widespread exploration of this chemical space.

II. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Arylpiperazine derivatives have garnered significant attention in oncology for their cytotoxic effects against various cancer cells.[5][6][7][8] The introduction of an N-acyl group can enhance this activity and provide opportunities for targeted therapies.

Mechanism of Action: Inhibition of Tubulin Polymerization

One of the well-established mechanisms of anticancer action for certain N-acylpiperazine derivatives is the inhibition of tubulin polymerization.[9] Tubulin, a key component of the cytoskeleton, is essential for cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

A notable example is a series of arylamide derivatives containing a piperazine moiety, where compounds exhibited potent antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar range.[9] For instance, compound MY-1121 demonstrated significant inhibitory effects on liver cancer cells by directly acting on β-tubulin and inhibiting its polymerization.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-acylpiperazine derivatives against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., SMMC-7721, HuH-7 for liver cancer; MCF-7, MDA-MB-231 for breast cancer)[9][13]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

N-acylpiperazine derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the N-acylpiperazine derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the respective wells and incubate for 48-72 hours.[11][14] Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like colchicine or doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of N-Acylpiperazine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Reference |

| Compound 6 | SGC-7901 | 0.084 | [9] |

| A549 | 0.221 | [9] | |

| Hela | 0.156 | [9] | |

| MY-1121 | SMMC-7721 | 0.089 | [9] |

| HuH-7 | 0.092 | [9] | |

| Compound 2b | LNCAP | 412 nM (Ki) | [13] |

| Compounds 2a-c, 3a-c | Prostate & Breast Cancer Lines | 15 - 73 | [13] |

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-acylpiperazine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an interesting class of compounds for anti-infective research.[1][15][16][17][18]

Spectrum of Activity and Structure-Activity Relationship (SAR)

Studies have shown that N-alkyl and N-aryl piperazine derivatives can exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[15][17] The nature of the substituent on the piperazine nitrogen plays a crucial role in determining the antimicrobial potency and spectrum. For instance, lipophilic N-arylpiperazines have shown promising activity against Mycobacterium tuberculosis.[19] Structure-activity relationship studies have revealed that electronic, steric, and lipophilic properties of the substituents are critical for the candidacidal properties of some derivatives.[19]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[20][21]

Objective: To determine the MIC of N-acylpiperazine derivatives against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[15]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

N-acylpiperazine derivatives dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls

-

Sterile 96-well microplates

-

Microplate reader or visual inspection

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the N-acylpiperazine derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Antipsychotic Activity: Modulating Neurotransmitter Systems

Arylpiperazine derivatives are a cornerstone in the development of drugs targeting the central nervous system (CNS), particularly for the treatment of psychiatric disorders like schizophrenia.[22][23][24] Many atypical antipsychotic drugs feature an arylpiperazine moiety, which often confers affinity for dopamine (D2) and serotonin (5-HT) receptors.[22][23][25][26]

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

The therapeutic effects of atypical antipsychotics are believed to stem from their combined antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors.[22] The N-acyl group in these derivatives can influence the binding affinity and functional activity at these G-protein coupled receptors (GPCRs). The interaction with these receptors modulates neurotransmission in key brain circuits implicated in the pathophysiology of psychosis.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[27][28][29]

Objective: To determine the binding affinity (Ki) of N-acylpiperazine derivatives for dopamine D2 and serotonin 5-HT2A receptors.

Materials:

-

Cell membranes expressing the human D2 or 5-HT2A receptor

-

Radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A)

-

N-acylpiperazine derivatives

-

Non-specific binding competitor (e.g., haloperidol for D2, mianserin for 5-HT2A)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the N-acylpiperazine derivative in the assay buffer.

-

Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the N-acylpiperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: Dopamine D2 Receptor Modulation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijprajournal.com [ijprajournal.com]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. apjhs.com [apjhs.com]

- 19. The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 22. researchgate.net [researchgate.net]

- 23. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. N-aryl-N'-benzylpiperazines as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 28. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. multispaninc.com [multispaninc.com]

An In-depth Technical Guide to 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive α-chloro ketone moiety and a 4-methylpiperazine core, makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly those with potential therapeutic applications. The 4-methylpiperazine group is a common scaffold in many active pharmaceutical ingredients (APIs), valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important chemical intermediate.

Chemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | [1] |

| Molecular Formula | C₇H₁₄Cl₂N₂O | [1] |

| Molecular Weight | 213.10 g/mol | [1] |

| CAS Number | 42951-91-7 | [1] |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl group, multiplets for the piperazine ring protons, and a singlet for the chloromethyl protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals would be expected for the methyl carbon, the piperazine ring carbons, the carbonyl carbon, and the chloromethyl carbon.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O) would be a key feature.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the free base and characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 1-methylpiperazine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group, to yield the desired amide product. The final step involves the protonation of the tertiary amine of the piperazine ring by hydrochloric acid to form the hydrochloride salt.

Caption: Nucleophilic Acyl Substitution Mechanism.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from a similar procedure for the synthesis of a related piperazine derivative.[2]

Materials:

-

1-Methylpiperazine

-

Chloroacetyl chloride

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Deionized water

-

10% Sodium bicarbonate (NaHCO₃) solution (aqueous)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into cold deionized water.

-

Neutralize the aqueous layer by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 8.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone as an oil or solid.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and cool in an ice bath.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Caption: Synthetic Workflow Diagram.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The chloroacetyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the attachment of this piperazine-containing moiety to a larger molecular scaffold. Piperazine derivatives are known to be useful in a variety of pharmaceutical indications, including as cardiotonic, neurotropic, or anti-inflammatory agents.[2]

While direct synthesis of major commercial drugs from this specific intermediate is not widely documented, its precursor, 1-methylpiperazine, is a key building block in the synthesis of the atypical antipsychotic drug olanzapine . The synthesis of olanzapine involves the reaction of 2-methyl-4-chloro-10H-thieno[2,3-b][2][3]benzodiazepine with N-methylpiperazine. This highlights the importance of the 4-methylpiperazine moiety in the development of central nervous system (CNS) active drugs.

The reactivity of the α-chloro ketone in this compound makes it a suitable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many drug classes.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on GHS classifications for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1] Refer to the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactive nature of its α-chloro ketone functionality make it an attractive building block for the creation of novel and complex molecules. A thorough understanding of its chemical properties, synthetic routes, and potential applications is crucial for researchers and scientists working to develop the next generation of therapeutic agents.

References

-

Zhang, Y. et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE(26586-55-0) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl

Section 1: Introduction and Strategic Hazard Overview

2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl is a substituted piperazine derivative commonly utilized as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure incorporates a chloroacetamide functional group, a class of compounds known for their reactivity as alkylating agents.[1] This intrinsic reactivity is the foundation of its utility in chemical synthesis but also dictates the stringent safety protocols required for its handling.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The core safety directive is to treat this substance not merely as a standard chemical intermediate, but as a potent, reactive compound with significant potential for biological interaction. The GHS classification identifies it as a skin, eye, and respiratory irritant.[2] However, experienced professionals must look beyond the immediate hazard statements and recognize the underlying mechanistic risk: the potential for covalent modification of biological macromolecules.[1] This principle informs every recommendation in this document.

Section 2: Compound Profile and Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is essential for developing appropriate handling and emergency response procedures.

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | PubChem[2] |

| CAS Number | 42951-91-7 | PubChem[2] |

| Molecular Formula | C₇H₁₄Cl₂N₂O | PubChem[2] |

| Molecular Weight | 213.10 g/mol | PubChem[2] |

| Appearance | White to off-white solid (Inferred from similar compounds) | N/A |

Section 3: In-Depth Hazard Analysis and Risk Assessment

The hazards associated with this compound are twofold, stemming from both the chloroacetamide moiety and the hydrochloride salt form.

3.1 Primary Hazard: Alkylating Nature The chloroacetyl group (ClCH₂C(=O)-) is a classic electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. In a biological context, nucleophiles are abundant in the form of thiol groups (e.g., in cysteine residues of proteins) and amino groups.

-

Mechanism of Toxicity : 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl acts as a sulfhydryl alkylating reagent, capable of forming covalent bonds with thiol groups.[1] This irreversible modification can disrupt protein structure and function, leading to cellular damage. This is the mechanistic basis for its irritant properties and underscores the need to prevent any direct contact.

3.2 GHS Hazard Classification The compound is formally classified with the following hazards, which should be considered the minimum risk level[2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Signal Word: Warning

-

Pictogram: Irritant (Exclamation Mark)

3.3 Secondary Hazard: Hydrochloride Salt The compound is supplied as a hydrochloride salt. While stable in a dry state, in the presence of moisture or incompatible basic materials, it can hydrolyze or react to release hydrochloric acid (HCl) vapor. HCl is corrosive and a potent respiratory irritant.[3][4][5]

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, prioritizing engineering controls and supplementing with robust PPE. There is no safe level of exposure to potent alkylating agents.[6]

4.1 Engineering Controls

-

Primary Containment : All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.

-

Ventilation : The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[7][8]

-

Safety Stations : An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9]

4.2 Personal Protective Equipment (PPE) The selection of PPE must be based on the highest potential risk. Given the compound's alkylating nature, protocols for handling hazardous drugs provide an appropriate and authoritative benchmark.[10][11][12]

-

Hand Protection : Double-gloving is required.[13] The inner glove should be placed underneath the gown cuff, and the outer glove must completely cover the cuff.[6][13] Gloves must be chemotherapy-rated and compliant with ASTM D6978 standards.[11][13]

-

Body Protection : A disposable, polyethylene-coated polypropylene gown that closes in the back is required.[6][13] This material provides demonstrated resistance to chemical permeation.[12]

-

Eye and Face Protection : Chemical safety goggles and a full face shield must be worn to protect against splashes.[6][13]

-

Respiratory Protection : When handling the solid powder outside of a certified containment device (not recommended), a NIOSH-certified N95 respirator is the minimum requirement to protect against airborne particles.[6][13] All routine operations should be performed within a fume hood.

Section 5: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to validated protocols is critical for mitigating risk.

5.1 Weighing and Aliquoting Solid Compound

-

Ensure all required PPE is correctly donned before entering the designated handling area.

-

Perform all operations within a chemical fume hood.

-

Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Use anti-static weigh boats and tools to minimize the generation of airborne dust.

-

Carefully open the container, avoiding any puff of powder.

-

Weigh the desired amount of the compound directly into a tared, sealable container.

-

Once complete, securely seal both the primary and secondary containers.

-

Decontaminate all tools and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the liner and wipes as hazardous waste.

5.2 General Laboratory Use and Best Practices

-

Keep containers securely sealed when not in use.[14]

-

Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][14]

-

Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[7][14]

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining compound integrity and preventing hazardous reactions.

-

Storage Conditions : Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[9][14] The storage area should be secured and accessible only to authorized personnel.

-

Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[1][9] Contact with bases can neutralize the HCl salt and potentially generate the free base, while contact with strong acids or oxidizers could lead to hazardous reactions.

Section 7: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

7.1 First Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[9] If symptoms persist, seek immediate medical attention.[8]

-

Skin Contact : Immediately take off all contaminated clothing.[8] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation occurs or persists.[9]

-

Eye Contact : Immediately rinse cautiously with water for several minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[9] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

7.2 Spill Response

-

Minor Spills (Solid) : Remove all ignition sources.[7][14] Wearing full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite.[7] Use dry clean-up procedures to avoid generating dust.[7][14] Carefully sweep the material into a suitable, labeled container for waste disposal.[7][14]

-

Major Spills : Evacuate the area and move upwind.[7][14] Alert emergency services and inform them of the nature of the hazard.[7][14] Only personnel with appropriate training and respiratory protection should enter the area.

Section 8: Waste Disposal

All materials contaminated with 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone HCl, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.

-

Collect all waste in sealed, properly labeled containers.

-

Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[9] Do not allow the product to enter drains or waterways.[8]

References

- 2-Chloroacetamide - Apollo Scientific.

- Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG.

- 2-Chloroacetamide - Santa Cruz Biotechnology.

- 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem.

- SAFETY D

- Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH.

- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS - HALYARD.

- Safe handling of chemotherapy drugs - AAHA.

- 1 - SAFETY D

- Safety D

- Personal Protective Equipment - POGO S

- Which PPE is required to be worn during chemotherapy compounding? - Workrite Uniform Company.

- Personal protective equipment for preparing toxic drugs - GERPAC.

- SAFETY D

- Safety Data Sheet: Hydrochloric acid - Carl ROTH.

- SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace® - EMD Millipore.

- 2,6-Dimethyl-piperazin-1-yl)ethanone hydrochloride - AK Scientific, Inc.

Sources

- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride | C7H14Cl2N2O | CID 12563661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. carlroth.com [carlroth.com]

- 5. health.state.mn.us [health.state.mn.us]

- 6. halyardhealth.com [halyardhealth.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemos.de [chemos.de]

- 9. fishersci.com [fishersci.com]

- 10. pogo.ca [pogo.ca]

- 11. workwearsolutions.net [workwearsolutions.net]

- 12. gerpac.eu [gerpac.eu]

- 13. aaha.org [aaha.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. aksci.com [aksci.com]

Solubility of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride in different solvents

<An In-depth Technical Guide to the Solubility of 2-Chloro-1-(4-methylpiperazin-1-yl)ethanone hydrochloride >

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring consistent quality in drug manufacturing processes. This document outlines the fundamental physicochemical properties of the compound, explores the theoretical principles governing its solubility, and presents a detailed, field-proven protocol for its experimental determination using the shake-flask method. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their work.

Introduction